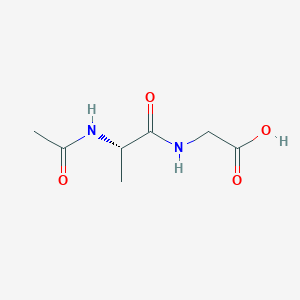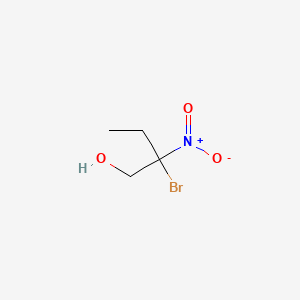![molecular formula C18H15NO2 B14704555 1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane] CAS No. 24971-27-5](/img/structure/B14704555.png)
1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spiro structure, which involves a dibenzoindole core fused with a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] typically involves multi-step organic reactions. The starting materials often include dibenzoindole derivatives and dioxolane precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学研究应用
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Spiro[indoline-3,2’-oxindole]: Another spiro compound with a different core structure.
Spiro[cyclohexane-1,2’-indole]: Features a cyclohexane ring fused with an indole moiety.
Spiro[fluorene-9,2’-indole]: Combines a fluorene ring with an indole structure.
Uniqueness
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
属性
CAS 编号 |
24971-27-5 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
spiro[1,3-dioxolane-2,2'-1H-phenanthro[9,8a-b]pyrrole] |
InChI |
InChI=1S/C18H15NO2/c1-2-4-14-13(3-1)11-16-17(7-8-19-16)5-6-18(12-15(14)17)20-9-10-21-18/h1-8,11H,9-10,12H2 |
InChI 键 |
UKYHDCGPGFJZHG-UHFFFAOYSA-N |
规范 SMILES |
C1COC2(O1)CC3=C4C=CC=CC4=CC5=NC=CC35C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


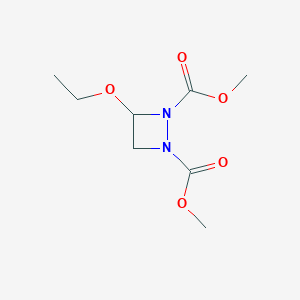
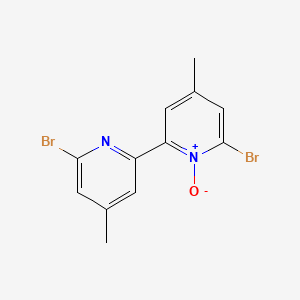
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
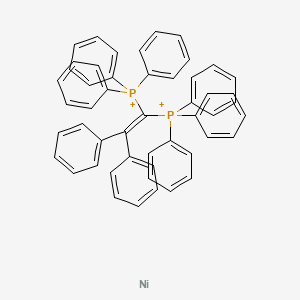
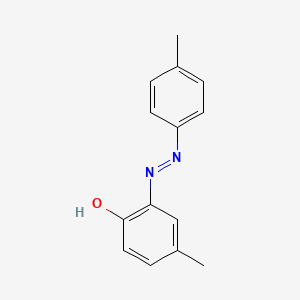

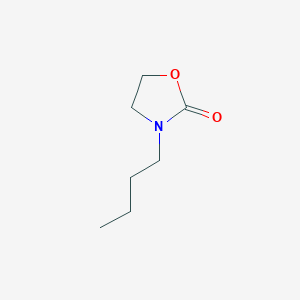
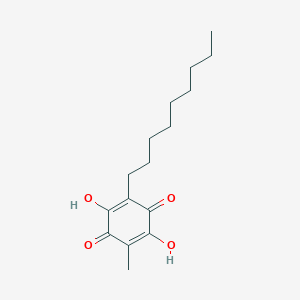

![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
